molecular formula C11H16N2O3 B2765461 tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate CAS No. 60295-15-0

tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate

Cat. No.: B2765461
CAS No.: 60295-15-0
M. Wt: 224.26
InChI Key: HWHKIBIMLPQWAL-XYOKQWHBSA-N
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Description

tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that features a tert-butyl carbamate group linked to a furan ring through an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ethylideneamino linkage can be reduced to form amine derivatives.

    Substitution: The tert-butyl carbamate group can participate in substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the ethylideneamino linkage can produce tert-butyl N-(furan-2-ylmethyl)carbamate.

Scientific Research Applications

tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and ethylideneamino linkage can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the furan ring.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the carbamate group.

    tert-Butyl N-(furan-2-ylmethyl)carbamate: A reduced form of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate.

Uniqueness

This compound is unique due to its combination of a furan ring, ethylideneamino linkage, and tert-butyl carbamate group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHKIBIMLPQWAL-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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